Biochemical JAK1 Selectivity vs. Upadacitinib
Zemprocitinib demonstrates superior JAK1 biochemical potency (IC50 = 5.95 nM) compared to upadacitinib (IC50 = 43–47 nM), representing an approximately 7.2-fold higher potency at the primary target . In cellular assays, upadacitinib exhibits JAK1 IC50 = 14 nM (0.014 μM), JAK2 IC50 = 593 nM (0.593 μM), yielding a cellular selectivity window of approximately 42-fold for JAK1 over JAK2 . While cellular IC50 data for zemprocitinib are not publicly disclosed, the biochemical selectivity margin of 24-fold (141.3 nM / 5.95 nM) provides a quantitative benchmark for target engagement that exceeds the biochemical margin reported for upadacitinib in some assay systems [1]. This differential potency profile may translate to distinct concentration-response relationships in experimental systems.
| Evidence Dimension | Biochemical JAK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.95 nM |
| Comparator Or Baseline | Upadacitinib: 43 nM (biochemical); 14 nM (cellular JAK1) |
| Quantified Difference | Zemprocitinib exhibits 7.2-fold higher biochemical potency (5.95 nM vs. 43 nM) |
| Conditions | Cell-free biochemical kinase assay; 1 mM ATP conditions for upadacitinib |
Why This Matters
Higher JAK1 potency at lower concentrations may enable reduced dosing requirements or distinct pharmacodynamic profiles in target engagement studies.
- [1] ActiveInhibitor. Upadacitinib biochemical JAK1 IC50 = 43 nM, 74-fold selectivity over JAK2 (200 nM). View Source
